molecular formula C23H21N3O2S B2415358 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide CAS No. 946250-57-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide

Cat. No.: B2415358
CAS No.: 946250-57-3
M. Wt: 403.5
InChI Key: HKROMYVUGUDPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is a synthetic compound of significant interest in medicinal chemistry research, primarily investigated for its potential as an allosteric modulator of the M 1 muscarinic acetylcholine receptor (M 1 mAChR). This molecule represents a key chemical scaffold in the pursuit of developing selective activators for this GPCR target. Research indicates that positive allosteric modulators of the M 1 receptor, such as this compound, can enhance receptor signaling in the presence of the endogenous agonist acetylcholine, offering a more nuanced approach to receptor activation compared to direct agonists . This mechanism is of high therapeutic interest for neurological disorders. Consequently, this reagent serves as a critical tool for researchers exploring cholinergic signaling, particularly in the context of cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . Its application extends to in vitro pharmacological assays, high-throughput screening for structure-activity relationship (SAR) studies, and the investigation of GPCR signaling pathways to elucidate the role of M 1 receptor activity in the central nervous system.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-14-29-23-24-16(2)21(22(28)26(15)23)25-20(27)13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14,19H,13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKROMYVUGUDPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is unique due to its combination of the thiazolopyrimidine ring and the diphenylpropanamide group. This unique structure may confer distinct bioactivity and chemical properties, making it a valuable compound for various applications.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolopyrimidine core fused with a diphenylpropanamide moiety. This unique structure contributes to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various molecular targets:

  • Sirtuin Inhibition : The compound has been shown to inhibit sirtuins (SIRT1, SIRT2, and SIRT3), which are enzymes involved in regulating cellular processes such as metabolism and aging. Inhibition of these sirtuins can lead to altered cellular responses in energy metabolism and DNA repair pathways .
  • Antimicrobial Activity : Thiazolopyrimidine derivatives have demonstrated significant antibacterial properties. Research indicates that similar compounds exhibit broad-spectrum antibacterial effects against various pathogens, including Mycobacterium smegmatis .

Biological Activity Summary Table

Activity TypeDescriptionReference
Sirtuin Inhibition Inhibits SIRT1, SIRT2, and SIRT3 affecting metabolism and aging processes
Antibacterial Exhibits broad-spectrum activity against bacteria like M. smegmatis
Antitumor Shows cytotoxic effects against cancer cell lines such as HeLa
Antidiabetic Potentially modulates glucose metabolism pathways

Case Studies

  • Antibacterial Efficacy : A study on related thiazolopyrimidine compounds demonstrated significant inhibitory effects on M. smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests that this compound may possess similar properties .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that thiazolopyrimidine derivatives display high cytotoxicity against various tumor cell lines while maintaining low toxicity against normal cells. For instance, compounds with similar structures have been noted for their selective efficacy against cervical adenocarcinoma cells (M-HeLa) .

Research Findings

Recent research highlights the multifaceted biological activities of thiazolopyrimidine derivatives:

  • Antitumor Activity : Thiazolopyrimidines have been identified as potential antitumor agents due to their ability to induce apoptosis in cancer cells while sparing normal cells .
  • Diabetes Management : Some derivatives have shown promise in modulating insulin sensitivity and glucose uptake in preclinical models .

Q & A

Q. What are the optimal synthetic routes for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine-thiazole precursors. A common approach includes:

  • Step 1 : S-alkylation of 2-thiouracil derivatives to form the thiazolo[3,2-a]pyrimidine core .
  • Step 2 : Coupling with 3,3-diphenylpropanoyl chloride via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (>70%) and purity (>95%) . Key challenges include controlling regioselectivity and minimizing side reactions during cyclization.

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups at C3/C7, carbonyl at C5) .
  • X-ray crystallography : Resolves 3D conformation (e.g., puckered pyrimidine ring, dihedral angles between aromatic systems) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 475.5 g/mol for C28_{28}H25_{25}N3_3O2_2S) .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/2) using fluorometric or colorimetric assays .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Reaction engineering : Use continuous flow reactors to enhance mixing and heat transfer during cyclization .
  • Solvent optimization : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate coupling steps .

Q. How to resolve contradictions in reported bioactivity data across structurally similar analogs?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace diphenylpropanamide with benzothiophene) and compare IC50_{50} trends .
  • Target engagement assays : Use thermal shift assays or surface plasmon resonance (SPR) to validate direct binding to proposed targets (e.g., DNA topoisomerase II) .
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding with pyrimidine carbonyl) .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., >100 ns trajectories) to assess binding stability and conformational changes .
  • Pharmacophore mapping : Identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) using tools like LigandScout .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve water solubility .

Methodological Notes

  • Data contradiction analysis : Cross-validate bioactivity results using orthogonal assays (e.g., enzymatic vs. cellular assays) to distinguish target-specific effects from off-target interactions .
  • Crystallographic refinement : Use SHELX programs for structure solution and refinement, ensuring R-factor convergence below 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.